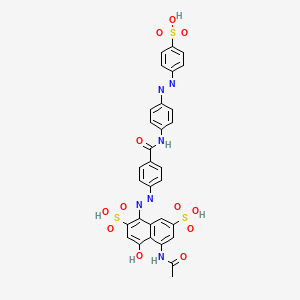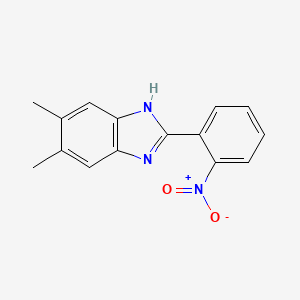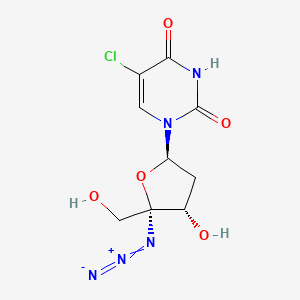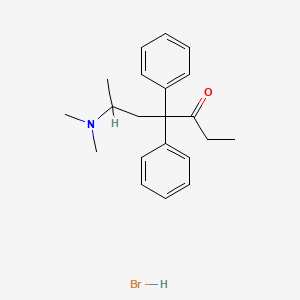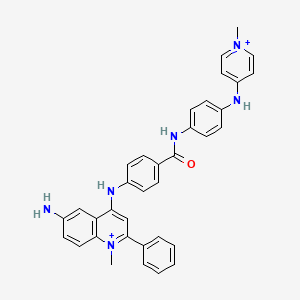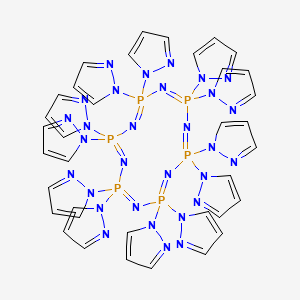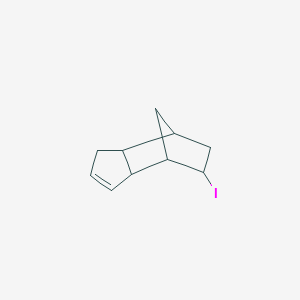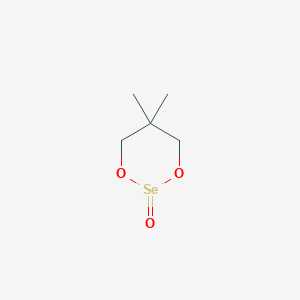
5,5-Dimethyl-1,3,2lambda~4~-dioxaselenan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 316448 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound has been studied extensively for its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its applications and benefits.
Méthodes De Préparation
The synthesis of NSC 316448 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of NSC 316448 through a series of chemical reactions. This may include condensation reactions, cyclization, and other organic synthesis techniques.
Functionalization: After forming the core structure, various functional groups are added to the molecule to enhance its properties. This step often involves the use of reagents such as halogens, acids, and bases under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the compound’s purity and quality.
Industrial production methods for NSC 316448 may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
NSC 316448 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involving NSC 316448 typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of various reduced forms of the compound.
Substitution: NSC 316448 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
NSC 316448 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 316448 is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, NSC 316448 is used to study cellular processes and molecular interactions. It can act as a probe or inhibitor in various biochemical assays.
Medicine: NSC 316448 has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In industrial applications, NSC 316448 is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in sectors such as pharmaceuticals, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of NSC 316448 involves its interaction with specific molecular targets within cells. This compound can bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular processes. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
NSC 316448 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound shares some structural similarities with NSC 316448 but has different functional groups that affect its reactivity and applications.
NSC 725776 (Indimitecan): Another compound with a similar core structure but different functional groups, leading to distinct biological activities and therapeutic potential.
NSC 724998 (Indotecan): Similar in structure to NSC 316448, but with variations that result in different chemical and biological properties.
These comparisons help to understand the unique features of NSC 316448 and its potential advantages over other compounds.
Conclusion
NSC 316448 is a compound with diverse applications in scientific research and industry. Its unique chemical properties, synthesis methods, and mechanisms of action make it a valuable tool for studying various processes and developing new technologies. By comparing it with similar compounds, researchers can better understand its potential and explore new avenues for its use.
Propriétés
Numéro CAS |
4176-56-1 |
|---|---|
Formule moléculaire |
C5H10O3Se |
Poids moléculaire |
197.10 g/mol |
Nom IUPAC |
5,5-dimethyl-1,3,2λ4-dioxaselenane 2-oxide |
InChI |
InChI=1S/C5H10O3Se/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
Clé InChI |
YMCDDNBCBLSNHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO[Se](=O)OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


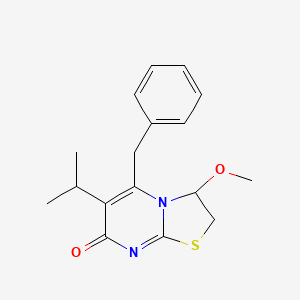


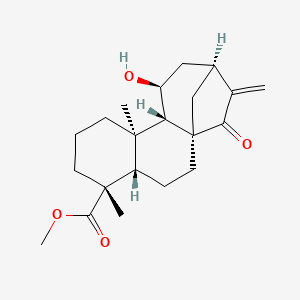
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
